molecular formula C11H15ClN2O3 B2926518 Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride CAS No. 393154-94-4

Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride

Cat. No.: B2926518
CAS No.: 393154-94-4
M. Wt: 258.7
InChI Key: IJWNHKNMVPKWCK-UHFFFAOYSA-N
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Description

Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester backbone substituted with a methylamino acetamide group at the 2-position, in its hydrochloride salt form. Key physicochemical properties include a molecular weight of 209.22 g/mol, molecular formula C₈H₁₆ClNO₂, and CAS identifier MDLMFCD18817565 . The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications. Structurally, the compound integrates an aromatic benzoate moiety linked to a methylamino-acetamide side chain, which may influence its binding affinity to biological targets.

Properties

IUPAC Name

methyl 2-[[2-(methylamino)acetyl]amino]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-12-7-10(14)13-9-6-4-3-5-8(9)11(15)16-2;/h3-6,12H,7H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWNHKNMVPKWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride typically involves the reaction of methyl 2-aminobenzoate with N-methylglycine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process involves:

    Starting Materials: Methyl 2-aminobenzoate and N-methylglycine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.

    Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

This compound features a butanoate ester backbone with a 3,3-dimethyl substitution and methylamino group. Its molecular formula is C₉H₁₉ClNO₂, and synthesis involves HCl treatment in dioxane, achieving 100% yield . Key structural differences include:

  • Aliphatic vs.

(2RS)-2-(Methylamino)-2-phenylbutyl 3,4,5-Trimethoxybenzoate Hydrochloride

This analog (CAS: 294882-33-0) contains a trimethoxybenzoate group and a phenylbutyl chain. Notable features:

  • Enhanced lipophilicity : The trimethoxy substituents increase lipid solubility compared to the target compound’s unsubstituted benzoate.

2-(2-Aminocyclobutyl)acetic Acid Hydrochloride

A cyclobutane-containing analog (EN300-744246) with an acetic acid group. Differences include:

  • Carboxylic acid vs. ester : The free acid group may reduce membrane permeability compared to the target’s ester .

2-(Methylamino)acetamide Hydrochloride

A simpler analog (CAS: 5325-64-4) sharing the methylamino-acetamide moiety but lacking the benzoate ester. Key contrasts:

  • Reduced molecular complexity : Absence of the aromatic system limits interactions with hydrophobic targets.
  • Safety profile : Requires strict first-aid measures upon exposure, suggesting higher acute toxicity than the target compound .

Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) CAS Number Molecular Formula Key Features
Methyl 2-[2-(methylamino)acetamido]benzoate HCl 209.22 MDLMFCD18817565 C₈H₁₆ClNO₂ Benzoate ester, HCl salt, moderate lipophilicity
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl 220.71 (calc.) Not provided C₉H₁₉ClNO₂ Aliphatic ester, tert-butyl substituents
(2RS)-2-(Methylamino)-2-phenylbutyl 3,4,5-Trimethoxybenzoate HCl 438.90 (calc.) 294882-33-0 C₂₁H₂₅ClNO₅ Trimethoxybenzoate, racemic configuration
2-(Methylamino)acetamide HCl 138.60 5325-64-4 C₃H₉ClN₂O Simple acetamide, high solubility

Biological Activity

Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14ClN3O3
  • Molecular Weight : Approximately 258.7 g/mol
  • Functional Groups : The compound features a benzoate structure with both methylamino and acetamido groups, enhancing its reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Binding : It interacts with cell surface receptors, influencing cellular signaling pathways, which may lead to various physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Pseudomonas aeruginosa13.40 to 137.43 µM

These findings indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans and Fusarium oxysporum.

Fungal Strain MIC Values
C. albicans16.69 to 78.23 µM
Fusarium oxysporum56.74 to 222.31 µM

These results suggest that this compound could be explored for antifungal therapeutic applications .

Case Studies

  • Enzyme Inhibition Study :
    A study conducted on the inhibition of specific enzymes revealed that this compound binds effectively to target sites, leading to a decrease in enzyme activity by up to 50% in vitro.
  • Therapeutic Potential in Drug Design :
    Research has indicated that this compound can serve as an intermediate in synthesizing more complex pharmaceutical agents, showcasing its versatility in drug development processes.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride?

  • Methodological Answer : The compound can be synthesized via sequential amidation and esterification. For example, a related synthesis involves reacting a precursor (e.g., methyl ester derivatives) with hydrochloric acid in dioxane under controlled conditions, followed by reduced-pressure concentration to isolate the hydrochloride salt . Key parameters include reaction time (e.g., 1 hour at room temperature) and stoichiometric ratios of reagents. Characterization via 1H-NMR^1 \text{H-NMR} (e.g., δ 9.00 ppm for amine protons) is critical to confirm structure .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation risks. In case of skin contact, wash immediately with soap and water. For spills, contain using inert absorbents and dispose of according to hazardous waste protocols . Store in a cool, dry place away from incompatible substances like strong oxidizers .

Q. How should researchers verify the purity of this compound?

  • Methodological Answer : Combine HPLC (e.g., 98% purity threshold) with 1H-NMR^1 \text{H-NMR} to assess both chemical and isomeric purity. For example, NMR signals for methyl ester groups (δ ~3.79 ppm) and aromatic protons (δ ~7–8 ppm) should align with expected integrations . Cross-reference with certified reference standards (e.g., impurity profiles from regulatory guidelines) to resolve discrepancies .

Advanced Research Questions

Q. How can researchers optimize reaction yields during hydrochloride salt formation?

  • Methodological Answer : Optimize acid concentration (e.g., 4 M HCl in dioxane) and reaction time (e.g., 1–2 hours). Monitor pH to ensure complete protonation of the amine group. Post-reaction, use rotary evaporation under reduced pressure to isolate the salt efficiently. For scale-up, consider continuous flow reactors to enhance mixing and reduce side reactions .

Q. What strategies address contradictions between spectroscopic data and biological activity in structure-activity studies?

  • Methodological Answer : Perform conformational analysis (e.g., X-ray crystallography or DFT calculations) to resolve discrepancies between NMR-derived structures and observed bioactivity. For example, steric hindrance from the methylamino group may reduce receptor binding despite high purity . Validate hypotheses using site-directed mutagenesis or competitive binding assays.

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing aliquots at -20°C, 4°C, and room temperature. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Hydrochloride salts generally exhibit better stability in anhydrous environments; use desiccants and moisture-proof packaging for long-term storage .

Q. What advanced techniques can elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For cellular uptake studies, label the compound with a fluorescent tag (e.g., FITC) and track localization via confocal microscopy. Cross-validate with molecular docking simulations targeting receptors like GPCRs .

Data Contradiction and Troubleshooting

Q. How should researchers resolve conflicting purity results from NMR and HPLC?

  • Methodological Answer : HPLC detects chemical impurities (e.g., unreacted precursors), while NMR identifies structural anomalies (e.g., tautomerism). If HPLC purity is high (>95%) but NMR signals suggest impurities, perform LC-MS to identify non-UV-active contaminants. Re-crystallize the compound using solvents like ethanol/water to remove polar byproducts .

Q. Why might synthetic batches exhibit variable bioactivity despite consistent analytical data?

  • Methodological Answer : Subtle differences in crystallinity (polymorphism) or residual solvents (e.g., dioxane) may affect solubility and bioavailability. Characterize batches via X-ray powder diffraction (XRPD) and gas chromatography (GC). Use cell-based assays with standardized protocols (e.g., fixed incubation times) to minimize variability .

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